1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide

Description

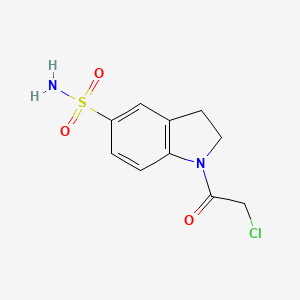

1-(2-Chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide is a synthetic indole derivative characterized by a 2,3-dihydroindole (indoline) core substituted at the 1-position with a 2-chloroacetyl group and at the 5-position with a sulfonamide moiety. This compound belongs to a class of indoline sulfonamides, which have garnered interest in medicinal chemistry due to their structural similarity to bioactive molecules targeting enzymes like tryptophan synthase and carbonic anhydrases . Its molecular formula is C₁₀H₁₀ClN₂O₃S, with a molecular weight of 282.72 g/mol (calculated from evidence in ).

Properties

IUPAC Name |

1-(2-chloroacetyl)-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3S/c11-6-10(14)13-4-3-7-5-8(17(12,15)16)1-2-9(7)13/h1-2,5H,3-4,6H2,(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUNBAYUUAETNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929973-97-7 | |

| Record name | 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-indole-5-sulfonamide.

Chloroacetylation: The key step involves the chloroacetylation of the indole derivative. This is achieved by reacting 2,3-dihydro-1H-indole-5-sulfonamide with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters.

Oxidation and Reduction: The indole ring can be subjected to oxidation and reduction reactions, altering the electronic properties and reactivity of the compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and thiourea are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Carboxylic Acid Derivatives: Formed from hydrolysis reactions.

Scientific Research Applications

1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the indole ring can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide with structurally related indoline sulfonamides and acetylated indoles:

Key Observations :

- Bioactivity: GSK2, a fluorobenzoyl-substituted analog, exhibits potent inhibition of MtTrpAB due to its ability to occupy the enzyme’s active site, as revealed by its co-crystal structure (PDB: 6U6C) .

- Substituent Impact: Chloroacetyl vs. Methyl Substitution: Addition of a methyl group at the 2-position (CAS 929973-96-6) may improve metabolic stability but could sterically hinder target binding .

Physicochemical and Spectroscopic Comparisons

- Melting Points : 1-Acetyl-2,3-dihydro-1H-indole-5-sulfonamide (CAS 3264-38-8) has a melting point of 225–227°C , whereas data for the chloroacetyl derivative is unavailable .

- Spectroscopy :

- ¹³C-NMR : reports δ 164.56 ppm for a carbonyl group in a related indole derivative, consistent with the chloroacetyl carbonyl signal expected in the target compound .

- HRMS : A chlorinated analog in evidence 2 shows an accurate mass of 329.1033 (C₁₈H₁₈N₂O₂·³⁵Cl), aligning with isotopic patterns expected for chlorine-containing compounds .

Biological Activity

1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and inhibition of tumor-related enzymes.

Case Study:

A study evaluated the compound's effects on human colorectal adenocarcinoma cells (HT-29). The results showed that the compound has an IC50 value of approximately 53.32 ± 7.74 µM, indicating significant cytotoxicity compared to normal fibroblast cells (IC50: 74.64 ± 14.15 µM) .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HT-29 | 53.32 | Higher than CCD-986Sk |

| CCD-986Sk | 74.64 | Lower than HT-29 |

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Preliminary results suggest effectiveness against Gram-positive and Gram-negative bacterial strains.

Research Findings:

In vitro studies demonstrated that 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide exhibits notable antibacterial activity with minimum inhibitory concentrations (MICs) that are competitive with standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Enzyme Inhibition

The compound has shown promise as an inhibitor of carbonic anhydrase (CA), a target for various therapeutic applications including cancer treatment.

Enzyme Inhibition Study:

A recent investigation revealed that several derivatives of sulfonamide compounds exhibit up to 340-fold selectivity for tumor-associated isoforms hCA IX/XII over off-target isoforms hCA I/II. Notably, compounds derived from the indole framework demonstrated K_i values lower than 10 nM against hCA IX/XII .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the indole ring and sulfonamide group can enhance potency and selectivity.

Key Findings:

Q & A

Basic: What are the optimal synthetic routes for 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide?

Methodological Answer:

The synthesis typically involves functionalizing the indole scaffold at the 5-position with a sulfonamide group, followed by chloroacetylation. Key steps include:

- Sulfonamide Introduction: Reacting 2,3-dihydro-1H-indole-5-amine with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane) .

- Chloroacetylation: Using 2-chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) to acylate the indole nitrogen. Solvents like THF or DMF are preferred for solubility .

- Purification: Column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization to ensure purity, monitored via TLC and NMR .

Advanced: How can regioselectivity challenges during chloroacetylation be mitigated?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Temperature Control: Low temperatures (0–5°C) slow reaction kinetics, favoring selective acylation of the indole nitrogen over competing sites .

- Catalytic Approaches: Lewis acids (e.g., ZnCl₂) can direct chloroacetyl groups to the indole core by coordinating with electron-rich regions .

- Protecting Groups: Temporarily blocking reactive sites (e.g., sulfonamide nitrogen) with tert-butoxycarbonyl (Boc) groups before acylation .

Basic: What characterization techniques validate the structure of this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Confirm substituent positions (e.g., sulfonamide at C5, chloroacetyl at N1). Look for deshielded protons near electron-withdrawing groups .

- HRMS: Verify molecular ion ([M+H]⁺) and isotopic patterns (Cl presence) .

- Chromatography: HPLC or UPLC with UV detection (λ ~270 nm for indole absorption) to assess purity (>95%) .

Advanced: How to resolve spectral contradictions (e.g., overlapping NMR signals)?

Methodological Answer:

- 2D NMR Techniques: HSQC and HMBC correlate proton-carbon couplings to assign ambiguous signals (e.g., distinguishing dihydroindole protons from solvent peaks) .

- Variable Temperature NMR: Heating the sample (e.g., 50°C) can separate overlapping peaks by altering rotational barriers .

- Isotopic Labeling: Synthesize deuterated analogs to simplify spectra .

Basic: What biological activities are associated with sulfonamide-containing indole derivatives?

Methodological Answer:

Sulfonamide-indole hybrids are linked to:

- Antimicrobial Activity: Inhibition of bacterial dihydropteroate synthase (DHPS) via sulfonamide-enzyme interactions .

- Anticancer Effects: Apoptosis induction via caspase-3 activation (e.g., in colorectal cancer models) .

- Anti-inflammatory Action: COX-2 inhibition, validated via ELISA and Western blot .

Advanced: How to design analogs with enhanced bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Computational Modeling: Docking studies (e.g., AutoDock Vina) predict interactions with target proteins (e.g., DHPS) .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

- Light/Temperature: Store at –20°C in amber vials to prevent chloroacetyl hydrolysis or sulfonamide oxidation .

- Humidity Control: Use desiccants (e.g., silica gel) to avoid hygroscopic degradation .

- Stability Testing: Accelerated studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: How to address contradictory bioactivity data across studies?

Methodological Answer:

- Dose-Response Curves: Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .

- Cell Line Variability: Test across multiple lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .

- Metabolite Screening: LC-MS/MS to detect inactive or toxic degradation products .

Basic: What in vitro assays are suitable for preliminary toxicity screening?

Methodological Answer:

- Cytotoxicity: MTT/WST-1 assays on human fibroblasts (e.g., NIH/3T3) .

- Genotoxicity: Ames test for mutagenicity or Comet assay for DNA damage .

- hERG Binding: Patch-clamp electrophysiology to assess cardiac risk .

Advanced: How to optimize formulation for in vivo pharmacokinetic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.